molecular formula C5H7N3O3S B571083 4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide CAS No. 121905-03-1

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide

Cat. No.: B571083
CAS No.: 121905-03-1
M. Wt: 189.189
InChI Key: JIYHUJSSTPSYMO-UHFFFAOYSA-N
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Description

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide is a chemical compound with the molecular formula C5H7N3O3S . It has a molecular weight of 189.19 and is typically found in a powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3,(H2,6,10,11) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Synthesis of Derivatives and Biological Evaluation

4-Formyl-1-methyl-1H-pyrazole-5-sulfonamide and its derivatives play a significant role in medicinal chemistry. Research shows that these compounds can be synthesized for various biological applications. For instance, a study demonstrated the synthesis of polysubstituted pyrazolo[3,4‐b]pyridine and pyrazolo[3,4‐d]pyridazine derivatives from 4-formyl pyrazole carboxylate, highlighting their potential in medicinal chemistry (Bhavsar, Nikam, Gangurde, & Toche, 2014).

Another study synthesized pyrazoline benzensulfonamides, which showed inhibitory effects on certain enzymes and had low cytotoxicity, making them potential candidates for therapeutic applications (Ozmen Ozgun et al., 2019).

Antiproliferative and Antimicrobial Activities

Pyrazole-sulfonamide derivatives have been explored for their antiproliferative activities. For example, a study synthesized a series of these derivatives and tested them against various cell lines, finding some compounds with broad-spectrum antitumor activity comparable to common anticancer drugs (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

In addition to anticancer properties, some derivatives have shown antimicrobial activity. A study synthesized 4-methyl-3-(5-(substituted phenyl)-4, 5-dihydro-1H-pyrazol-3-yl) cinnoline-6-sulfonamide and found it exhibited anti-malarial and anti-bacterial activities (Unnissa, Nisha, & Reddy, 2015).

Carbonic Anhydrase Inhibition

Several studies have focused on the inhibitory effects of pyrazole-based sulfonamides on carbonic anhydrase isoenzymes. This is significant for developing new drugs for conditions like glaucoma, where carbonic anhydrase inhibitors are used (Bülbül et al., 2008).

Other Applications

Additionally, there's research on the use of these compounds in receptor antagonism, showing potential for CNS disorders treatment (Canale et al., 2016), and in quantum mechanical calculations for molecular structure analysis (Govindasamy & Gunasekaran, 2015).

Properties

IUPAC Name

4-formyl-2-methylpyrazole-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O3S/c1-8-5(12(6,10)11)4(3-9)2-7-8/h2-3H,1H3,(H2,6,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIYHUJSSTPSYMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C=O)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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